2'F-dd-araU
Description
Chemical Name: 1-(2-Fluoro-2,3-dideoxy-β-D-threo-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione Synonyms: 2'F-dd-araU CAS No.: 124424-25-5 Molecular Formula: C₉H₁₁FN₂O₄ Molecular Weight: 230.196 g/mol
This compound is a fluorinated nucleoside analog characterized by a 2'-fluoro substitution on the arabinofuranosyl sugar moiety and the absence of hydroxyl groups at the 2' and 3' positions (dideoxy modification) . The compound’s synthesis involves fluorination and deoxygenation steps to achieve the desired stereochemistry and functional group arrangement, as highlighted in LookChem’s synthetic route analysis .
Properties
CAS No. |
124424-25-5 |
|---|---|
Molecular Formula |
C9H11FN2O4 |
Molecular Weight |
230.19 g/mol |
IUPAC Name |
1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O4/c10-6-3-5(4-13)16-8(6)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6-,8+/m0/s1 |
InChI Key |
YTLACGJEZOUGQP-VMHSAVOQSA-N |
SMILES |
C1C(OC(C1F)N2C=CC(=O)NC2=O)CO |
Isomeric SMILES |
C1[C@H](O[C@H]([C@H]1F)N2C=CC(=O)NC2=O)CO |
Canonical SMILES |
C1C(OC(C1F)N2C=CC(=O)NC2=O)CO |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose.
Glycosylation: This intermediate undergoes glycosylation with a suitable pyrimidine base, such as uracil, under acidic conditions to form the nucleoside analog.
Deprotection: The benzoyl protecting groups are then removed using a base, such as sodium methoxide, to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex nucleoside analogs.
Biology: The compound is used in studies involving nucleic acid interactions and enzyme inhibition.
Medicine: It has shown promise as an antiviral and anticancer agent due to its ability to interfere with viral replication and cancer cell proliferation.
Industry: The compound is used in the development of pharmaceuticals and diagnostic tools
Mechanism of Action
The mechanism of action of 1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids, where it disrupts normal cellular processes. The fluorine atom enhances its binding affinity to enzymes involved in nucleic acid synthesis, leading to the inhibition of viral replication and cancer cell growth. The compound targets specific molecular pathways, including DNA and RNA polymerases, which are crucial for the replication of genetic material .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2'F-dd-araU belongs to the family of dideoxynucleosides, which are known for their role in terminating DNA/RNA chain elongation. Below is a comparative analysis with structurally related compounds:
Pharmacokinetic and Mechanistic Insights
- Antiviral Specificity: Unlike ddC or ddI, which primarily target HIV reverse transcriptase, this compound’s fluorine substitution may enhance binding affinity to viral polymerases with arabinose-specific active sites .
- Metabolic Stability: The 2'-fluoro group in this compound likely reduces susceptibility to enzymatic deamination compared to non-fluorinated analogs like ddI .
- Toxicity Profile: Fluorinated nucleosides (e.g., FLT) often exhibit improved selectivity but may introduce unique toxicity risks (e.g., mitochondrial dysfunction) compared to non-fluorinated dideoxynucleosides .
Research Findings and Limitations
- Efficacy Data: No direct antiviral data for this compound are available in the provided evidence. However, structural analogs like FIAU have shown potent activity against hepatitis B virus (HBV) but were discontinued due to severe toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
